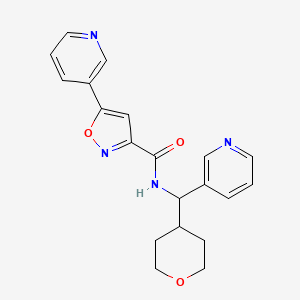

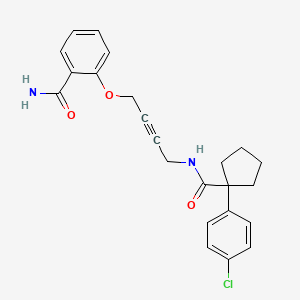

![molecular formula C23H15BrN4O2 B2703543 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291862-10-6](/img/structure/B2703543.png)

2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions of nitroimidazole with phenacyl bromide derivatives in the presence of a base . The formation of these compounds is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular SNAr reaction, with the loss of the nitro group as potassium nitrite .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by El-Hashash et al. (2012) focused on the synthesis of various phthalazine derivatives, including triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-phthalazine compounds, to evaluate their antimicrobial properties. These compounds showed promising antimicrobial activity, indicating their potential as bioactive agents (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).

Another research effort by Sridhara et al. (2010) designed and synthesized new 2-substituted phthalazin-1(2H)-one derivatives with antimicrobial activities. These compounds were evaluated against various bacterial and fungal strains, with several demonstrating effective antimicrobial properties (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).

Anticancer Activity

- A series of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, a related scaffold, were synthesized and evaluated for their anticancer activities by Saad and Moustafa (2011). Some compounds exhibited significant cytotoxic activities against various cancer cell lines, highlighting the anticancer potential of these structures (Saad & Moustafa, 2011).

Novel Core Skeleton for Drug Design

- Poli et al. (2011) identified the 2-phenylphthalazin-1(2H)-one (PHTZ) ring system as a novel core skeleton for the design of human A3 adenosine receptor antagonists. The study discovered high-affinity and selective antagonists within this series, demonstrating the versatility of the phthalazine scaffold in drug design (Poli, Catarzi, Colotta, Varano, Filacchioni, Daniele, Trincavelli, Martini, Paoletta, & Moro, 2011).

Synthesis Techniques and Characterization

- Shekouhy and Hasaninejad (2012) described a catalyst-free, one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones under ultrasonic irradiation, using a neutral ionic liquid as the reaction medium. This method allows for the synthesis of a broad range of structurally diverse products efficiently and with good yields (Shekouhy & Hasaninejad, 2012).

Propiedades

IUPAC Name |

2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPADJYVBPSDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

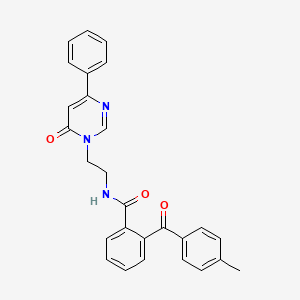

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2703461.png)

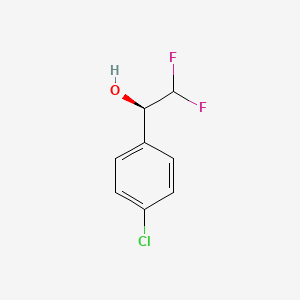

![Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2703462.png)

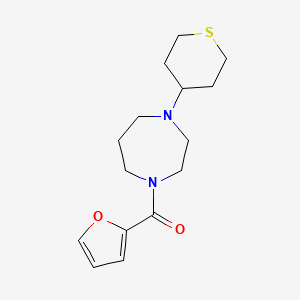

![3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2703463.png)

![2,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2703469.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2703473.png)

![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)

methanone](/img/structure/B2703477.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)